[3-(4-Tert-butylphenoxy)-2-hydroxypropyl](propan-2-YL)amine
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Overview
Description
3-(4-Tert-butylphenoxy)-2-hydroxypropylamine is an organic compound with a complex structure that includes a tert-butylphenoxy group, a hydroxypropyl group, and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Tert-butylphenoxy)-2-hydroxypropylamine typically involves multiple steps. One common method is the reaction of 4-tert-butylphenol with epichlorohydrin to form 3-(4-tert-butylphenoxy)-1,2-epoxypropane. This intermediate is then reacted with isopropylamine under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation or recrystallization are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(4-Tert-butylphenoxy)-2-hydroxypropylamine can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) can facilitate nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce various amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, 3-(4-Tert-butylphenoxy)-2-hydroxypropylamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of derivatives with specific properties.
Biology
In biological research, this compound can be used to study the effects of phenoxy and amine groups on biological systems. It may also serve as a precursor for the synthesis of biologically active molecules.
Medicine
In medicine, 3-(4-Tert-butylphenoxy)-2-hydroxypropylamine has potential applications as a pharmaceutical intermediate. Its structure allows for modifications that can lead to the development of new drugs with specific therapeutic effects.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of 3-(4-Tert-butylphenoxy)-2-hydroxypropylamine involves its interaction with specific molecular targets. The phenoxy group can interact with hydrophobic regions of proteins, while the hydroxypropyl and amine groups can form hydrogen bonds and ionic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-tert-Butylphenol: A simpler compound with a similar phenoxy group.
3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine: A compound with a similar tert-butyl group but different functional groups.
2-[(4,6-di-tert-butyl-2,3-dihydroxyphenyl)thio]acetic acid amides: Compounds with similar tert-butyl groups and additional functional groups.
Uniqueness
3-(4-Tert-butylphenoxy)-2-hydroxypropylamine is unique due to its combination of phenoxy, hydroxypropyl, and amine groups. This combination allows for a wide range of chemical reactions and interactions, making it a versatile compound for various applications.
Properties
Molecular Formula |
C16H27NO2 |
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Molecular Weight |
265.39 g/mol |
IUPAC Name |
1-(4-tert-butylphenoxy)-3-(propan-2-ylamino)propan-2-ol |
InChI |
InChI=1S/C16H27NO2/c1-12(2)17-10-14(18)11-19-15-8-6-13(7-9-15)16(3,4)5/h6-9,12,14,17-18H,10-11H2,1-5H3 |
InChI Key |
BJRJHSIVXVLLHI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NCC(COC1=CC=C(C=C1)C(C)(C)C)O |
Origin of Product |
United States |
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